5-bromo-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides These compounds are characterized by a furan ring substituted at the 2-position with an anilide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide typically involves multiple steps. One common method includes the bromination of a precursor compound using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The brominated intermediate is then reacted with triethyl phosphite to form a phosphonate, which is subsequently reacted with an appropriate aldehyde in the presence of a base like sodium hydride (NaH) in tetrahydrofuran (THF). The final step involves desilylation using tetrabutylammonium fluoride (TBAF) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
5-bromo-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act on mitogen-activated protein kinase pathways, influencing various cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
- 3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Apixaban (1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide)
Uniqueness
5-bromo-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is unique due to its specific structural features, such as the presence of a furan ring and a piperidinyl group
Biological Activity
5-bromo-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is a synthetic organic compound notable for its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound is synthesized through a reaction between furan derivatives and piperidine-based amines under controlled conditions. Key steps include:
- Formation of the furan ring : Utilizing brominated furan derivatives.
- Piperidine modification : Introducing the oxo group to the piperidine structure.
- Amide bond formation : Coupling the modified piperidine with the furan derivative.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
In vitro studies have demonstrated that this compound possesses significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
2. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
3. Neuroprotective Properties
Emerging evidence indicates potential neuroprotective effects, possibly through the modulation of oxidative stress pathways and neuroinflammation. This suggests a role in neurodegenerative diseases like Alzheimer's.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Anticancer Activity : An experimental study involving human breast cancer cell lines showed a dose-dependent reduction in cell viability, with IC50 values indicating potent cytotoxic effects.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis |
HCT116 (Colon) | 20 | Cell cycle arrest |
- Study on Anti-inflammatory Activity : In a murine model of inflammation, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
The precise mechanisms underlying the biological activities of this compound are still being elucidated. However, current hypotheses include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
- Cytokine Modulation : Inhibition of NF-kB signaling pathways, resulting in decreased inflammatory cytokine production.
- Oxidative Stress Reduction : Scavenging of reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.
Properties
IUPAC Name |
5-bromo-N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c17-14-8-7-13(22-14)16(21)18-11-4-3-5-12(10-11)19-9-2-1-6-15(19)20/h3-5,7-8,10H,1-2,6,9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORCGLXZYIOZFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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